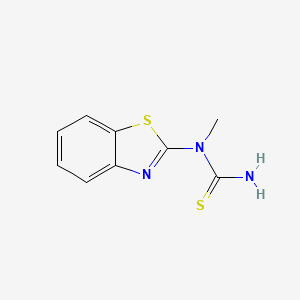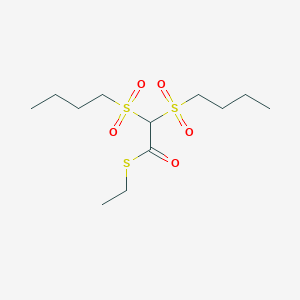
S-Ethyl di(butane-1-sulfonyl)ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethyl di(butane-1-sulfonyl)ethanethioate: is a chemical compound known for its unique structure and properties. It is characterized by the presence of ethyl, butane-1-sulfonyl, and ethanethioate groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl di(butane-1-sulfonyl)ethanethioate typically involves the reaction of ethanethioic acid with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: S-Ethyl di(butane-1-sulfonyl)ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanethioates.
Applications De Recherche Scientifique
S-Ethyl di(butane-1-sulfonyl)ethanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of S-Ethyl di(butane-1-sulfonyl)ethanethioate involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethanethioate group may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
S-Ethyl ethanethioate: A simpler compound with similar functional groups but lacking the sulfonyl groups.
Butane-1-sulfonyl chloride: A precursor in the synthesis of S-Ethyl di(butane-1-sulfonyl)ethanethioate.
Sulfonyl-containing compounds: Various compounds with sulfonyl groups that exhibit similar reactivity.
Uniqueness: this compound is unique due to the combination of ethyl, butane-1-sulfonyl, and ethanethioate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
90127-81-4 |
|---|---|
Formule moléculaire |
C12H24O5S3 |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
S-ethyl 2,2-bis(butylsulfonyl)ethanethioate |
InChI |
InChI=1S/C12H24O5S3/c1-4-7-9-19(14,15)12(11(13)18-6-3)20(16,17)10-8-5-2/h12H,4-10H2,1-3H3 |
Clé InChI |
VUVRDVZCGVZBOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)C(C(=O)SCC)S(=O)(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Chloro-4,6-dinitrophenyl)sulfanyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B14375460.png)
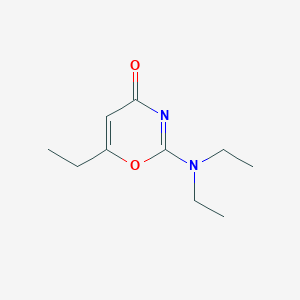

![N-(3-{[(4-Butoxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B14375475.png)

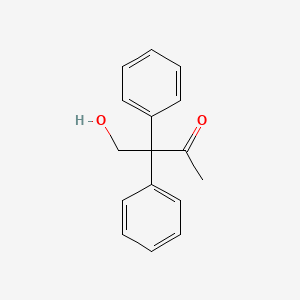
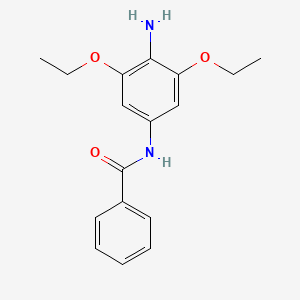
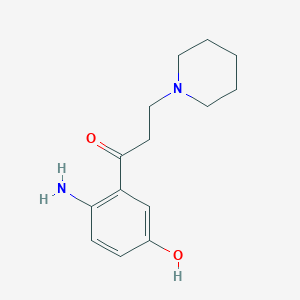
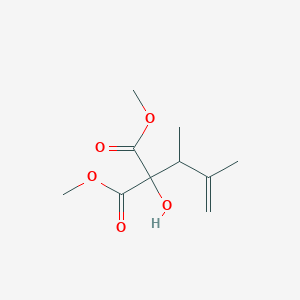
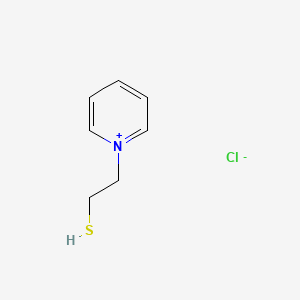
![Tris[2-(4-hydroxybenzoyl)phenyl] phosphite](/img/structure/B14375525.png)
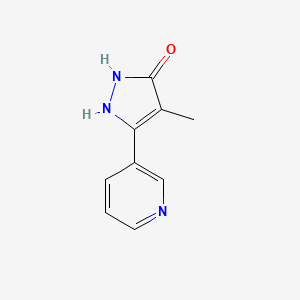
![2-(Propan-2-yl)-5,5-bis[(propan-2-yl)oxy]-1,3,2-dioxaborinane](/img/structure/B14375552.png)
